molecular formula C12H9ClO B6257311 7-chloro-2-methylnaphthalene-1-carbaldehyde CAS No. 925442-72-4

7-chloro-2-methylnaphthalene-1-carbaldehyde

Cat. No.: B6257311
CAS No.: 925442-72-4
M. Wt: 204.65 g/mol
InChI Key: SSKSAYXGELKGPL-UHFFFAOYSA-N
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Description

7-Chloro-2-methylnaphthalene-1-carbaldehyde is a polycyclic aromatic compound featuring a naphthalene backbone substituted with a chlorine atom at position 7, a methyl group at position 2, and a formyl (carbaldehyde) group at position 1. This structure combines electron-withdrawing (Cl) and electron-donating (CH₃) substituents, creating unique electronic and steric effects that influence its physicochemical properties and reactivity. The aldehyde group at position 1 makes it a versatile intermediate in organic synthesis, particularly for constructing pharmaceuticals, agrochemicals, or ligands for metal complexes.

Properties

CAS No.

925442-72-4

Molecular Formula

C12H9ClO

Molecular Weight

204.65 g/mol

IUPAC Name

7-chloro-2-methylnaphthalene-1-carbaldehyde

InChI

InChI=1S/C12H9ClO/c1-8-2-3-9-4-5-10(13)6-11(9)12(8)7-14/h2-7H,1H3

InChI Key

SSKSAYXGELKGPL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C=CC(=C2)Cl)C=O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-2-methylnaphthalene-1-carbaldehyde typically involves the chlorination of 2-methylnaphthalene followed by formylation. One common method includes:

    Chlorination: 2-Methylnaphthalene is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to introduce the chlorine atom at the 7th position.

    Formylation: The chlorinated product is then subjected to a formylation reaction using reagents like dichloromethyl methyl ether (Cl2CHOMe) and a Lewis acid catalyst such as aluminum chloride (AlCl3) to introduce the aldehyde group at the 1st position.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like recrystallization and chromatography are often employed.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-2-methylnaphthalene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR).

Common Reagents and Conditions:

    Oxidation: KMnO4 in an aqueous medium under reflux conditions.

    Reduction: NaBH4 in methanol or LiAlH4 in dry ether.

    Substitution: NaOMe in methanol or KSR in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: 7-chloro-2-methylnaphthalene-1-carboxylic acid.

    Reduction: 7-chloro-2-methylnaphthalene-1-methanol.

    Substitution: 7-substituted-2-methylnaphthalene-1-carbaldehyde derivatives.

Scientific Research Applications

7-Chloro-2-methylnaphthalene-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-chloro-2-methylnaphthalene-1-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name Substituents Molecular Weight (g/mol) Functional Group(s)
7-Chloro-2-methylnaphthalene-1-carbaldehyde Cl (7), CH₃ (2), CHO (1) ~204.65 (calculated) Aldehyde
1-Naphthaldehyde CHO (1) 156.18 Aldehyde
6-Chloro-3-[4-chlorophenyl]-7-methoxy-1-methylnaphthalene Cl (6), Cl-C₆H₄ (3), OCH₃ (7), CH₃ (1) 317.22 Ether, Aryl chloride
2-Methylnaphthalene CH₃ (2) 142.20 Alkyl

Physicochemical Properties

  • Solubility : The chloro and methyl groups in this compound likely reduce water solubility compared to 1-naphthaldehyde, which has higher polarity. The compound’s lipophilicity may resemble 6-chloro-3-[4-chlorophenyl]-7-methoxy-1-methylnaphthalene due to halogen substituents .
  • Boiling/Melting Points : The aldehyde group and chloro substituent may elevate boiling points relative to 2-methylnaphthalene, which is volatile (BP: ~241°C) .

Reactivity

  • Aldehyde Reactivity : The formyl group participates in condensation, oxidation, and nucleophilic addition reactions. Compared to 1-naphthaldehyde, the electron-withdrawing Cl at position 7 may deactivate the aromatic ring toward electrophilic substitution, while the methyl group at position 2 could sterically hinder reactions .
  • Synthetic Applications : Analogous to 6-chloro-3-[4-chlorophenyl]-7-methoxy-1-methylnaphthalene, synthesis likely involves Friedel-Crafts alkylation/acylation or halogenation steps. However, the aldehyde group necessitates protective strategies during synthesis to prevent undesired side reactions .

Toxicological Profile

  • Comparison with Methylnaphthalenes: 2-Methylnaphthalene is associated with respiratory irritation and hemolytic anemia in animal studies .
  • Aldehyde-Specific Risks: The reactive aldehyde group could cause protein crosslinking or glutathione depletion, similar to other aromatic aldehydes. This distinguishes it from non-functionalized analogs like 2-methylnaphthalene .

Research Findings and Data Gaps

  • Synthetic Routes : Evidence from 6-chloro-3-[4-chlorophenyl]-7-methoxy-1-methylnaphthalene suggests halogenation and coupling reactions as viable pathways, though yields and conditions for the target compound remain undocumented .
  • Toxicological Data: While methylnaphthalenes are well-studied, the combination of chloro, methyl, and aldehyde groups in this compound necessitates further research to evaluate carcinogenicity, metabolic pathways, and environmental persistence .

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